molecular formula C17H18BrNO3 B2681079 2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 449169-54-4

2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2681079
CAS No.: 449169-54-4
M. Wt: 364.239
InChI Key: XWOFJYBJLDRMIJ-UHFFFAOYSA-N
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Description

2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE is an organic compound that features a biphenyl structure with a bromine substituent and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE typically involves the following steps:

    Bromination: The starting material, [1,1’-biphenyl]-4-ol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Etherification: The brominated biphenyl is then reacted with 2-methoxyethylamine in the presence of a base such as potassium carbonate to form the ether linkage.

    Acetylation: Finally, the resulting product is acetylated using acetic anhydride or acetyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amine derivatives of the original compound.

Scientific Research Applications

2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s biphenyl structure makes it suitable for use in the development of organic electronic materials.

    Biological Studies: It can be used to study the interactions of biphenyl derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the acetamide group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-CHLORO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE
  • 2-({3-FLUORO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE

Uniqueness

The presence of the bromine atom in 2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE imparts unique reactivity compared to its chloro and fluoro analogs. Bromine is a better leaving group in substitution reactions, making the compound more reactive towards nucleophiles. Additionally, the size and polarizability of bromine can influence the compound’s interactions with biological targets and materials.

Properties

IUPAC Name

2-(2-bromo-4-phenylphenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-21-10-9-19-17(20)12-22-16-8-7-14(11-15(16)18)13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOFJYBJLDRMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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